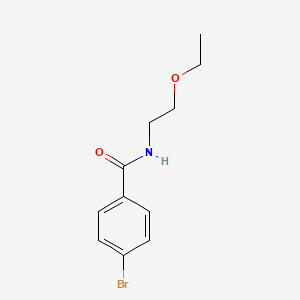

4-bromo-N-(2-ethoxyethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-bromo-N-(2-ethoxyethyl)benzamide” is a chemical compound with the molecular formula C11H14BrNO2 . It is used for research purposes .

Synthesis Analysis

The synthesis of benzamides, which includes “4-bromo-N-(2-ethoxyethyl)benzamide”, can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

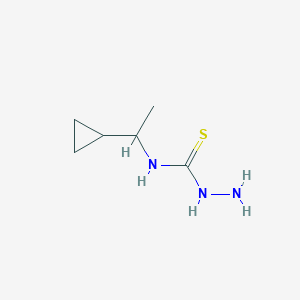

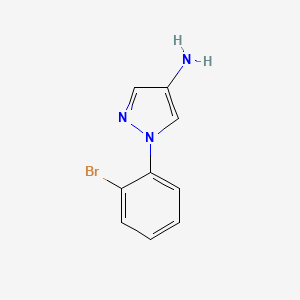

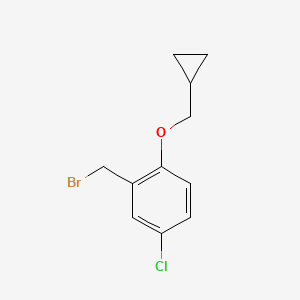

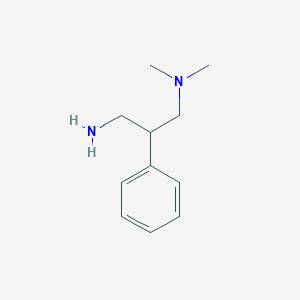

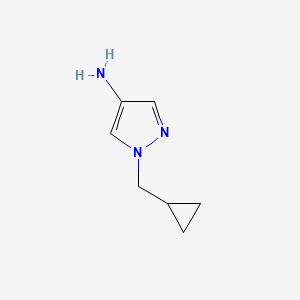

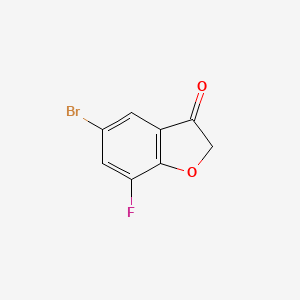

Molecular Structure Analysis

The molecular structure of “4-bromo-N-(2-ethoxyethyl)benzamide” contains a total of 42 bonds; 20 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amide (aromatic), and 2 ethers (aliphatic) .

Physical And Chemical Properties Analysis

“4-bromo-N-(2-ethoxyethyl)benzamide” is a powder that is stored at room temperature . Its molecular weight is 272.14 .

Applications De Recherche Scientifique

Life Science Research

4-bromo-N-(2-ethoxyethyl)benzamide is utilized in life science research for its potential biological activity. It may serve as a precursor for synthesizing various bioactive molecules. Its bromine atom can be substituted through nucleophilic aromatic substitution reactions, allowing for the creation of diverse derivatives that could be tested for pharmacological activities .

Material Science

In material science, this compound could be used to modify surface properties of materials. The benzamide moiety can interact with other chemical groups on the surface of polymers or coatings, potentially altering their hydrophobicity or reactivity .

Chemical Synthesis

This benzamide derivative is valuable in chemical synthesis as a building block. Its reactive sites make it suitable for constructing complex organic molecules through various organic reactions, such as coupling reactions and radical substitutions, which are fundamental in synthesizing pharmaceuticals and agrochemicals .

Chromatography

In chromatographic methods, 4-bromo-N-(2-ethoxyethyl)benzamide could be used as a standard or reference compound due to its well-defined structure and properties. It can help in the calibration of equipment or in the development of new chromatographic techniques .

Analytical Science

Analytical scientists might explore the use of 4-bromo-N-(2-ethoxyethyl)benzamide in the development of analytical assays. Its unique structure allows it to be a potential candidate for method development in mass spectrometry or spectroscopy .

Industrial Applications

While not directly mentioned in the search results, compounds like 4-bromo-N-(2-ethoxyethyl)benzamide can be used in industrial applications for the synthesis of dyes, pigments, or other specialty chemicals. Its benzamide group could be functionalized to create colorants with specific properties for textiles or inks .

Safety and Hazards

Propriétés

IUPAC Name |

4-bromo-N-(2-ethoxyethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-2-15-8-7-13-11(14)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBUOLGPEXFBAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCNC(=O)C1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(2-ethoxyethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-5-chlorobenzo[b]furan-3(2H)-one](/img/structure/B1371072.png)

![1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B1371075.png)

![tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B1371076.png)